molecular formula C7H8INO B8403233 2-Iodo-3,5-dimethylpyridine 1-oxide

2-Iodo-3,5-dimethylpyridine 1-oxide

Cat. No.: B8403233
M. Wt: 249.05 g/mol
InChI Key: AJWMSOMNMDSBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-3,5-dimethylpyridine 1-oxide is a specialized heterocyclic building block designed for advanced research and development, particularly in pharmaceutical chemistry. This compound integrates two key functional handles: an iodine substituent and an N-oxide group. The iodine atom at the 2-position makes it a versatile intermediate for cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the construction of more complex molecular architectures . The N-oxide functionalization, a known temporary activation strategy for the pyridine ring, enhances its reactivity towards both nucleophilic and electrophilic attack, facilitating subsequent substitutions that would be challenging with the parent pyridine . The 3,5-dimethylpyridine (3,5-lutidine) core structure is a recognized scaffold in active pharmaceutical ingredients (APIs), famously employed in the synthesis of blockbuster drugs like Omeprazole and Esomeprazole . The preparation of such N-oxide compounds can be achieved through well-established chemical methods using hydrogen peroxide and acetic acid , or via innovative biocatalytic processes using specialized bacterial strains . As a multi-functional synthon, 2-Iodo-3,5-dimethylpyridine 1-oxide holds significant value for researchers exploring new chemical entities, particularly in medicinal chemistry and drug discovery. This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

2-iodo-3,5-dimethyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C7H8INO/c1-5-3-6(2)7(8)9(10)4-5/h3-4H,1-2H3

InChI Key

AJWMSOMNMDSBOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C([N+](=C1)[O-])I)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Solubility Profile & Handling of 2-Iodo-3,5-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2-Iodo-3,5-dimethylpyridine 1-oxide (CAS: 445373-09-1) is a critical heterocyclic intermediate, particularly valued in the synthesis of proton pump inhibitors (PPIs) and other pyridine-based pharmaceuticals. Its utility stems from the orthogonal reactivity provided by the N-oxide moiety (directing electrophilic substitution) and the C2-iodine handle (enabling cross-coupling reactions).

Understanding the solubility landscape of this compound is non-trivial due to its "push-pull" electronic nature. The highly polar N-oxide bond creates a significant dipole, while the lipophilic iodine atom and methyl groups modulate this polarity. This guide provides a definitive technical analysis of its solubility, offering validated protocols for extraction, purification, and analysis.

Part 2: Physicochemical Profile & Solubility Mechanism

To predict and manipulate the solubility of 2-Iodo-3,5-dimethylpyridine 1-oxide, one must understand the competing forces within the molecule.

Structural Drivers of Solubility[1]
  • The N-Oxide Moiety (Hydrophilic Anchor):

    • Effect: Acts as a potent hydrogen bond acceptor.[1] It imparts significant solubility in protic solvents (Methanol, Water) and polar aprotic solvents (DMSO).

    • Dipole Moment: The N+–O- bond creates a strong dipole (~4.3 D for the parent pyridine N-oxide), increasing affinity for chlorinated solvents like Dichloromethane (DCM).

  • The C2-Iodine & Methyl Groups (Lipophilic Modulators):

    • Effect: The heavy iodine atom increases the partition coefficient (LogP), making the compound significantly more soluble in organic solvents (Ethyl Acetate, Chloroform) compared to the non-halogenated parent, 3,5-lutidine N-oxide.

    • Crystal Lattice: The iodine atom can induce halogen bonding in the solid state, potentially increasing the melting point and requiring higher temperatures for dissolution in non-polar media.

Predicted Solubility Landscape

Based on structural analogs (3,5-lutidine N-oxide) and empirical data for halopyridine N-oxides.

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary solvent for extraction and chromatography.
Polar Aprotic DMSO, DMF, DMAcHigh Stock solutions for biological assays; reaction media for couplings.
Protic Methanol, EthanolGood Recrystallization (often mixed with water or ether); HPLC mobile phase.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good for extraction; often used as the "good" solvent in recrystallization pairs.[2]
Ethers THF, 1,4-DioxaneModerate Reaction solvents; solubility decreases significantly in Diethyl Ether.
Aliphatic Hexane, Heptane, PentanePoor/Insoluble Anti-solvents for precipitation and recrystallization.

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to establish precise solubility limits for your specific batch.

Reagents: HPLC-grade solvents, 2-Iodo-3,5-dimethylpyridine 1-oxide (>98% purity).

  • Preparation: Weigh 50 mg of the compound into a tared 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.

  • Endpoint: Visual clarity (no particulates).

  • Calculation:

    
    [3]
    
  • Validation: If

    
    , the solvent is classified as "High Solubility." If 
    
    
    
    , it is "Insoluble."
Protocol B: Purification via Mixed-Solvent Recrystallization

The "DCM/Hexane" or "Acetone/Hexane" systems are recommended due to the compound's high solubility in DCM/Acetone and insolubility in alkanes.

  • Dissolution: Dissolve crude 2-Iodo-3,5-dimethylpyridine 1-oxide in the minimum volume of warm Dichloromethane (DCM) or Acetone (~35°C). Ensure complete dissolution.

  • Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates.

  • Nucleation: Slowly add Hexane (anti-solvent) dropwise to the filtrate with gentle stirring until a persistent turbidity (cloud point) is observed.

  • Re-dissolution: Add 2-3 drops of the primary solvent (DCM/Acetone) to clear the solution.

  • Crystallization: Allow the vessel to cool to room temperature undisturbed, then transfer to a 4°C fridge for 12 hours.

  • Collection: Filter crystals via vacuum filtration and wash with cold Hexane.

Part 4: Visualization & Decision Frameworks

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the optimal solvent based on the intended operational phase.

SolventSelection Start Start: Select Operation Extraction Extraction from Aqueous Layer Start->Extraction Reaction Reaction Medium Start->Reaction Purification Purification / Crystallization Start->Purification DCM Dichloromethane (DCM) (High efficiency, forms bottom layer) Extraction->DCM Preferred EtOAc Ethyl Acetate (Moderate efficiency, forms top layer) Extraction->EtOAc Alternative Coupling Cross-Coupling (Suzuki/Sonogashira)? Reaction->Coupling Method Method? Purification->Method DMF_DMSO DMF or DMSO (High T, solubilizes catalyst) Coupling->DMF_DMSO Yes THF THF or Dioxane (Moderate T, standard) Coupling->THF No Recryst Recrystallization Method->Recryst Chromatography Flash Chromatography Method->Chromatography Pair1 Solvent Pair: Acetone / Hexane Recryst->Pair1 Pair2 Solvent Pair: DCM / Ether Recryst->Pair2 Eluent Eluent: DCM / Methanol (95:5) Chromatography->Eluent

Caption: Decision matrix for solvent selection based on operational requirements (Extraction, Reaction, Purification).

Diagram 2: Solubility & Purification Workflow

A visual guide to the standard purification workflow for 2-Iodo-3,5-dimethylpyridine 1-oxide.

PurificationWorkflow Crude Crude Reaction Mixture (Containing 2-Iodo-3,5-dimethylpyridine 1-oxide) Extract Extraction Solvent: DCM (3x) Crude->Extract Dry Drying Agent: MgSO4 / Na2SO4 Extract->Dry Conc Concentration Rotary Evaporator (40°C) Dry->Conc Check Purity Check (TLC/HPLC) Conc->Check Recryst Recrystallization Solvent: Acetone/Hexane Check->Recryst High Purity (>85%) Column Flash Column Silica Gel (DCM:MeOH 20:1) Check->Column Low Purity (<85%) Final Pure Product (White/Off-white Solid) Recryst->Final Column->Final

Caption: Standard purification workflow integrating extraction and solubility-based separation techniques.

Part 5: Critical Safety & Handling

  • Hygroscopicity: Like many pyridine N-oxides, this compound can be hygroscopic. Store under inert atmosphere (Nitrogen/Argon) to prevent water absorption, which alters solubility measurements and reaction stoichiometry.

  • Stability: Avoid prolonged heating in DMSO (>100°C) without checking for thermal decomposition, as N-oxides can undergo rearrangement (e.g., Boekelheide reaction conditions) or deoxygenation.

  • Toxicity: Handle as a potential irritant and sensitizer. Use DCM and Chloroform in a well-ventilated fume hood due to their volatility and toxicity.

References

  • Matrix Fine Chemicals. (n.d.). 2-Iodo-3,5-dimethylpyridine (Precursor Reference).[1] Retrieved from

  • BenchChem. (n.d.). 3,5-Dimethylpyridine-N-oxide (Analogous Solubility Data).[3] Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 3,5-Dimethylpyridine N-oxide Properties.[1][3][4][5][6][7][8] Retrieved from

  • Google Patents. (2010). CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide.[3] Retrieved from

  • TCI Chemicals. (n.d.). 3,5-Dimethylpyridine N-Oxide Product Specifications. Retrieved from

Sources

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of 2-Iodo-3,5-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Biaryl Pyridine N-oxide Synthesis

Biaryl pyridine N-oxides are pivotal structural motifs in medicinal chemistry and materials science. The N-oxide functionality not only modulates the electronic properties and metabolic stability of the pyridine ring but also serves as a synthetic handle for further transformations.[1] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for constructing C-C bonds, offering a powerful tool for the synthesis of these valuable compounds.[2][3]

However, the cross-coupling of pyridine derivatives is not without its challenges. The lone pair on the pyridine nitrogen can coordinate to and poison the palladium catalyst, hindering the catalytic cycle.[1] Pyridine N-oxides are often employed as a strategic solution to this problem, as the oxygen atom diminishes the coordinating ability of the nitrogen. Despite this, the synthesis of 2-arylpyridine N-oxides via Suzuki-Miyaura coupling of 2-halopyridine N-oxides requires carefully optimized conditions to achieve high yields and avoid undesirable side reactions, such as deoxygenation.[4]

This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 2-Iodo-3,5-dimethylpyridine 1-oxide with arylboronic acids. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide a detailed, field-proven protocol for this transformation.

The Rationale Behind the Reaction Conditions

The successful Suzuki-Miyaura coupling of 2-Iodo-3,5-dimethylpyridine 1-oxide hinges on a synergistic interplay between the palladium source, ligand, base, and solvent. The electron-rich nature of the pyridine N-oxide ring and the presence of the sterically demanding methyl groups at the 3- and 5-positions influence the reactivity of the substrate and necessitate careful consideration of the reaction parameters.

Catalyst and Ligand Selection: The Heart of the Transformation

The choice of the palladium catalyst and its coordinating ligand is paramount for an efficient reaction. While Pd(PPh₃)₄ can be effective, a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand often provides superior results.[5]

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[6]

  • Ligand: Tri-tert-butylphosphine (P(tBu)₃) or its air-stable tetrafluoroborate salt (P(tBu)₃-HBF₄) is an excellent choice.[5] The steric bulk of the tert-butyl groups promotes the reductive elimination step of the catalytic cycle and prevents the formation of inactive palladium clusters. The strong electron-donating nature of the ligand also enhances the rate of oxidative addition of the 2-iodo-3,5-dimethylpyridine 1-oxide to the Pd(0) center.

The Role of the Base and Solvent System

The base plays a crucial role in the transmetalation step, facilitating the transfer of the aryl group from the boronic acid to the palladium center. The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature.

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is generally effective.[5] K₂CO₃ is a good initial choice due to its moderate basicity and good solubility in mixed aqueous-organic solvent systems.

  • Solvent: A mixture of an organic solvent and water is often employed in Suzuki-Miyaura reactions.[7] Toluene or 1,4-dioxane are excellent choices for the organic phase, as they are relatively non-polar and have high boiling points, allowing for elevated reaction temperatures.[5] The addition of water can aid in the dissolution of the inorganic base and facilitate the transmetalation step. A ratio of 4:1 to 10:1 organic solvent to water is a good starting point.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodo-3,5-dimethylpyridine 1-oxide

This protocol provides a step-by-step methodology for the Suzuki-Miyaura cross-coupling of 2-Iodo-3,5-dimethylpyridine 1-oxide with a generic arylboronic acid.

Materials:

  • 2-Iodo-3,5-dimethylpyridine 1-oxide

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine tetrafluoroborate (P(tBu)₃-HBF₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Iodo-3,5-dimethylpyridine 1-oxide (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 equiv, 2 mol%) and tri-tert-butylphosphine tetrafluoroborate (0.04 equiv, 4 mol%). Add this catalyst/ligand mixture to the reaction flask.

  • Solvent Addition: Add anhydrous toluene and degassed water to the flask in a 5:1 ratio (e.g., 5 mL of toluene and 1 mL of water per 1 mmol of the pyridine N-oxide).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-3,5-dimethylpyridine 1-oxide.

Data Presentation: A Survey of Relevant Reaction Conditions

The following table summarizes reported conditions for the Suzuki-Miyaura coupling of related pyridine N-oxide substrates, providing a valuable reference for optimization.

SubstrateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
2-Chloropyridine N-oxidePd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O8065-70[1]
3-Bromopyridine N-oxidePd(OAc)₂ (2)-Diisopropylamine (2)H₂O10093[1]
Pyridine N-oxide (Direct Arylation)Pd(OAc)₂ (5)P(tBu)₃-HBF₄ (15)K₂CO₃ (2)Toluene11091[5]
2-BromopyridinePd(OAc)₂ (1)Benzimidazolium salt (2)K₂CO₃ (2)DMF/H₂O120 (MW)70[7]

Visualization of the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar¹-Pd(II)L₂-X) Pd0->OxAdd Ar¹-X Transmetal Transmetalation (Ar¹-Pd(II)L₂-Ar²) OxAdd->Transmetal Ar²-B(OR)₂ Base RedElim Reductive Elimination (Ar¹-Ar²) Transmetal->RedElim RedElim->Pd0 Product (Ar¹-Ar²) Ar1X 2-Iodo-3,5-dimethylpyridine 1-oxide (Ar¹-X) Ar2B Arylboronic Acid (Ar²-B(OR)₂)

Caption: The Suzuki-Miyaura Catalytic Cycle.

Conclusion and Future Perspectives

The protocol outlined in this application note provides a robust starting point for the successful Suzuki-Miyaura cross-coupling of 2-Iodo-3,5-dimethylpyridine 1-oxide. The rationale provided for the selection of reagents and conditions empowers researchers to troubleshoot and optimize the reaction for their specific arylboronic acid coupling partners. The inherent versatility of the Suzuki-Miyaura reaction, coupled with the strategic use of the pyridine N-oxide moiety, opens avenues for the efficient synthesis of a diverse library of biaryl compounds for applications in drug discovery and materials science. Further optimization may involve screening different palladium catalysts, ligands, bases, and solvent systems to enhance yields and reaction times for particularly challenging substrates.

References

  • Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in w
  • Use of N-oxide compounds in coupling reactions.
  • Synthesis of 2-substituted pyridines
  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society,
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Recent Progress on the Synthesis of Bipyridine Deriv
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central,
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
  • Pyridine N-Oxides. Baran Lab, Scripps Research,
  • Palladium-catalyzed oxidative cross-coupling between pyridine N-oxides and indoles. PubMed,
  • Pd Nanoparticles Immobilized on Pyridinic N-Rich Carbon Nanosheets for Promoting Suzuki Cross-Coupling Reactions. MDPI,
  • Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles.
  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed,
  • Pd-Catalyzed ipso,meta-Dimethylation of ortho-Substituted Iodoarenes via a Base-Controlled C–H Activation Cascade with Dimethyl Carbonate. Journal of the American Chemical Society,
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers,
  • Fabrication and Catalytic Property of an Ordered Terpyridine Pd(II)/Ni(II) Catalytic Monolayer for Suzuki Coupling Reactions. Lidsen Publishing Inc.,
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions with 4,5-Diiodo-2-isopropyl-1H-imidazole. BenchChem,
  • Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine).
  • Solid-Phase Microwave-Assisted Ligand-Free Suzuki-Miyaura Cross-Coupling of 5-Iodouridine.

Sources

catalytic deoxygenation of 2-Iodo-3,5-dimethylpyridine 1-oxide to 2-iodo-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Catalytic Deoxygenation of 2-Iodo-3,5-dimethylpyridine 1-oxide to 2-iodo-3,5-dimethylpyridine

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The deoxygenation of pyridine N-oxides is a pivotal transformation in synthetic chemistry, serving as a final step after the N-oxide moiety has been used to activate the pyridine ring for various functionalizations.[1][2] This guide provides a detailed examination of the catalytic deoxygenation of 2-Iodo-3,5-dimethylpyridine 1-oxide, a substrate featuring both a halogen and alkyl substituents. Such substitution patterns demand high chemoselectivity to preserve the synthetically valuable iodo-group, which is susceptible to reduction.[3] We present field-proven protocols for palladium and rhodium-based catalytic systems, explaining the mechanistic rationale behind component selection and offering insights into reaction optimization and troubleshooting. This document is intended to serve as a practical and authoritative resource for chemists engaged in the synthesis of functionalized heterocyclic compounds.

Introduction: The Strategic Role of N-Oxide Deoxygenation

Pyridine N-oxides are exceptionally versatile intermediates in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. The N-oxide group alters the electronic properties of the pyridine ring, facilitating electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions. Once the desired functionalization is achieved, the removal of the N-oxide oxygen is necessary to yield the final pyridine product.[2][4]

The deoxygenation of 2-Iodo-3,5-dimethylpyridine 1-oxide presents a specific challenge: the need to selectively remove the oxygen atom without cleaving the C-I bond. Traditional, harsh reducing agents often lack the required chemoselectivity. Therefore, modern catalytic methods offer milder, more efficient, and highly selective alternatives. This note focuses on robust catalytic systems that have demonstrated broad functional group tolerance, including halogens.[3][5]

Deoxygenation_Reaction Start 2-Iodo-3,5-dimethylpyridine 1-oxide End 2-Iodo-3,5-dimethylpyridine Start->End Catalytic Deoxygenation

Caption: Overall transformation from starting material to product.

Palladium-Catalyzed Deoxygenation: A Robust and Selective Method

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in N-oxide deoxygenation is well-established.[5][6] The method developed by Fuentes and Clarke, utilizing a Pd(OAc)₂/dppf catalyst system with a trialkylamine as the oxygen acceptor, is particularly effective for substrates bearing sensitive functional groups like halogens.[3][6]

Mechanistic Rationale and Causality

The reaction proceeds via a transfer oxidation mechanism. The palladium catalyst, in the presence of a suitable phosphine ligand, facilitates the transfer of the oxygen atom from the pyridine N-oxide to a sacrificial reductant, in this case, triethylamine (Et₃N).

  • The Catalyst: Palladium(II) acetate [Pd(OAc)₂] serves as the catalyst precursor.

  • The Ligand: The choice of ligand is critical. Ferrocene-based diphosphine ligands, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), are uniquely effective.[3] Their specific bite angle and electronic properties are presumed to stabilize the key palladium intermediates in the catalytic cycle, whereas other common ligands like dppe or BINAP are ineffective.[3]

  • The Oxygen Acceptor: Triethylamine (Et₃N) serves a dual role. It acts as a base and, more importantly, as the terminal reductant (oxygen acceptor), being oxidized in the process.[3] This avoids the use of harsh, non-selective reducing agents.

Palladium_Catalytic_Cycle Proposed Palladium Catalytic Cycle cluster_main Proposed Palladium Catalytic Cycle cluster_reductant Proposed Palladium Catalytic Cycle Pd0 Pd(0)L_n Pd_Complex [Py-O-Pd(II)L_n] Pd0->Pd_Complex Oxidative Addition (with Py-N-Oxide) Product_Release Product Release Pd_Complex->Product_Release O-Atom Transfer to Et3N Et3N Et3N Product_Release->Pd0 Reductive Elimination (releases Pyridine) Oxidation Oxidation Et3NO Et3N=O Et3N->Et3NO Accepts O-atom

Caption: Proposed catalytic cycle for Pd-catalyzed deoxygenation.

Detailed Experimental Protocol (Method PD-1)

This protocol is adapted from the conditions reported by Fuentes and Clarke.[3]

Materials & Equipment:

  • 2-Iodo-3,5-dimethylpyridine 1-oxide

  • Palladium(II) acetate [Pd(OAc)₂]

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Triethylamine (Et₃N), distilled

  • Acetonitrile (MeCN), anhydrous

  • Microwave synthesis vial or round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification (silica gel chromatography)

Procedure:

  • Vessel Preparation: To a dry microwave vial equipped with a magnetic stir bar, add 2-Iodo-3,5-dimethylpyridine 1-oxide (1.0 eq, e.g., 265 mg, 1.0 mmol).

  • Catalyst Loading: Add Pd(OAc)₂ (0.03 eq, 6.7 mg, 0.03 mmol) and dppf (0.03 eq, 16.6 mg, 0.03 mmol).

  • Reagent Addition: Evacuate and backfill the vial with an inert gas (N₂ or Ar). Add anhydrous acetonitrile (e.g., 5 mL) followed by triethylamine (3.0 eq, 0.42 mL, 3.0 mmol).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat to 150°C for 30-60 minutes. Alternatively, for conventional heating, assemble the reaction in a round-bottom flask and heat at reflux (approx. 82°C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, 2-iodo-3,5-dimethylpyridine.

Data Summary: Palladium-Catalyzed Method
ParameterConditionRationale / Comment
Catalyst [Pd(OAc)₂] / dppfThe combination is proven to be highly effective and chemoselective.[3]
Catalyst Loading 3 mol%Provides efficient turnover without excessive cost.
Reductant Triethylamine (Et₃N)Mild, inexpensive, and acts as the oxygen acceptor.[3]
Solvent Acetonitrile (MeCN)Aprotic polar solvent suitable for microwave or conventional heating.[3]
Temperature 140-160°C (Microwave)Rapidly drives the reaction to completion.
Expected Yield >90%High yields are typical for this robust method.

Rhodium-Catalyzed Deoxygenation: An Alternative Approach

Rhodium pincer complexes have emerged as powerful catalysts for deoxygenation reactions, offering an alternative to palladium-based systems.[7][8] These methods can proceed under mild conditions using inexpensive and environmentally benign reductants like isopropyl alcohol.

Mechanistic Considerations

The catalytic cycle is believed to involve the rhodium center directly interacting with the N-oxide. The pincer ligand framework provides the necessary stability and electronic environment for the rhodium complex to facilitate the oxygen atom transfer. The alcohol reductant regenerates the active catalyst by reducing a rhodium-oxo or related intermediate.[7]

Detailed Experimental Protocol (Method RH-1)

This protocol is based on the work of Young and colleagues on rhodium PCcarbeneP pincer complexes.[7][8]

Materials & Equipment:

  • 2-Iodo-3,5-dimethylpyridine 1-oxide

  • Rhodium PCcarbeneP pincer complex (e.g., 1-PPh₃ )

  • Isopropyl alcohol (IPA)

  • Toluene, anhydrous

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the rhodium pincer complex (e.g., 1-5 mol%) to a dry Schlenk flask.

  • Substrate & Reagents: Add 2-Iodo-3,5-dimethylpyridine 1-oxide (1.0 eq), anhydrous toluene, and isopropyl alcohol (as both solvent and reductant).

  • Reaction: Seal the vessel and heat to 80-110°C. Monitor the reaction progress by TLC or GC-MS.

  • Workup & Purification: Upon completion, cool the reaction mixture and concentrate in vacuo. Purify the crude material by silica gel chromatography to isolate the 2-iodo-3,5-dimethylpyridine product.

Data Summary: Rhodium-Catalyzed Method
ParameterConditionRationale / Comment
Catalyst Rh PCcarbeneP Pincer ComplexRepresents a pioneering system for this transformation.[7]
Catalyst Loading 1-5 mol%Effective at low loadings.
Reductant Isopropyl Alcohol (IPA)An inexpensive, readily available, and mild reducing agent.[7]
Solvent Toluene / IPAToluene as a co-solvent can aid solubility and achieve desired temperatures.
Temperature 80-110°CGenerally milder conditions compared to some Pd-catalyzed systems.
Expected Yield Good to ExcellentThe system is reported to be highly efficient.[7]

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for performing, monitoring, and purifying the target compound.

Caption: Standard laboratory workflow for catalytic deoxygenation.

Troubleshooting and Optimization

ProblemProbable Cause(s)Suggested Solution(s)
Incomplete Conversion 1. Insufficient reaction time or temperature.2. Catalyst deactivation.3. Impure reagents (water, oxygen).1. Increase reaction time or temperature moderately.2. Ensure a fully inert atmosphere; use freshly purified solvents and reagents.3. Increase catalyst loading slightly (e.g., from 3% to 5%).
Dehalogenation (C-I bond cleavage) 1. Reaction temperature is too high.2. Reductant is too harsh or incompatible.3. Catalyst system is not selective enough.1. Lower the reaction temperature and extend the reaction time.2. Confirm the purity of the reductant (Et₃N or IPA).3. The Pd/dppf system is known for its high selectivity against dehalogenation.[3] Stick to proven methods.
Low Isolated Yield 1. Product loss during workup.2. Inefficient chromatographic separation.1. Perform a careful extraction before chromatography.2. Optimize the eluent system for column chromatography; consider using a different stationary phase if necessary.

Conclusion

The catalytic deoxygenation of 2-Iodo-3,5-dimethylpyridine 1-oxide can be achieved with high efficiency and excellent chemoselectivity using modern transition-metal catalysis. The palladium-catalyzed method using [Pd(OAc)₂]/dppf and triethylamine stands out as a particularly robust, well-documented, and scalable protocol that is highly tolerant of the sensitive iodo-substituent.[3] The rhodium-pincer complex system provides a valuable alternative, operating under mild conditions with an inexpensive alcohol as the reductant.[7] By understanding the mechanistic principles and following the detailed protocols provided, researchers can confidently perform this critical transformation, enabling the synthesis of valuable functionalized pyridine building blocks for drug discovery and development.

References

  • Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(17), 2579-2582. [Link]

  • Metal‐Free Deoxygenation of Amine N‐Oxides: Synthetic and Mechanistic Studies. (n.d.). Angewandte Chemie International Edition. [Link]

  • Feng, C., Guo, H., & Ding, A. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 90, 1376-1387. [Link]

  • Deoxygenation of pyridine N‐oxides. (n.d.). ResearchGate. [Link]

  • Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. University of St Andrews Research Portal. [Link]

  • Deoxygenation of aza-aromatics. (n.d.). Organic Chemistry Portal. [Link]

  • Cruz-Jiménez, A. E., et al. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry. [Link]

  • Tinnermann, H., et al. (2020). Catalytic Deoxygenation of Amine and Pyridine N-Oxides Using Rhodium PCcarbeneP Pincer Complexes. Organometallics, 39(6), 843-851. [Link]

  • Tinnermann, H., et al. (2020). Catalytic Deoxygenation of Amine and Pyridine N-Oxides Using Rhodium PCcarbeneP Pincer Complexes. UQ eSpace, The University of Queensland. [Link]

Sources

Troubleshooting & Optimization

preventing deoxygenation side reactions during cross-coupling of pyridine N-oxides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers optimizing cross-coupling reactions of pyridine N-oxides.

Topic: Preventing Deoxygenation Side Reactions during C-H Activation & Cross-Coupling Role: Senior Application Scientist Status: Online

Core Directive & Mechanistic Insight

The Issue: Unwanted Deoxygenation

You are attempting to functionalize a pyridine N-oxide (typically at the C2 position) via metal-catalyzed cross-coupling (e.g., direct arylation).[1] However, instead of obtaining the substituted N-oxide , you observe the formation of the deoxygenated pyridine (reduced byproduct).

Why This Happens (The "Why")

Deoxygenation is rarely random; it is a chemically logical consequence of specific reaction parameters.

  • Oxophilic Ligand Scavenging: The most common cause. Electron-rich phosphine ligands (e.g.,

    
    ) are highly oxophilic. They can strip the oxygen atom from the pyridine N-oxide to form a phosphine oxide (
    
    
    
    ) and the reduced pyridine.
  • Metal-Center Redox: In Pd(0)/Pd(II) cycles, the N-oxide can act as an oxidant for the metal center, leading to reduction if the catalytic cycle stalls or if the re-oxidant (e.g.,

    
    ) is inefficient.
    
  • Thermal Degradation: Prolonged heating (>120°C) in the absence of efficient turnover promotes homolytic N–O bond cleavage.

Troubleshooting Guides (Q&A Format)

Module A: Ligand & Catalyst Selection

Q: I am using the standard "Fagnou Conditions" (


, 

,

, Toluene), but I see significant amounts of deoxygenated pyridine. How do I stop this?

A: While the Fagnou protocol is robust,


 is susceptible to oxidation by the N-oxide substrate.
  • Immediate Fix: Increase the equivalents of Pyridine N-oxide. The standard protocol often requires 2–4 equivalents of the N-oxide relative to the aryl halide. This "sacrificial" excess ensures that even if some ligand oxidation occurs, enough N-oxide remains to enter the catalytic cycle.

  • Systemic Fix: Switch to a Ligand-Free or N-Heterocyclic Carbene (NHC) system. Phosphine-free systems eliminate the primary oxygen acceptor from the media.

    • Recommendation: Use

      
       with 
      
      
      
      (oxidant/base) and Potassium Aryltrifluoroborates (see Protocol B below).

Q: My reaction stalls, and then deoxygenation increases. Is there a correlation?

A: Yes. Deoxygenation is often a background reaction. If the cross-coupling (C-H activation) is fast, it outcompetes deoxygenation. If the catalyst dies or the cycle is sluggish (due to steric hindrance or poor solubility), the N-oxide sits in the hot mixture with the metal/ligand, leading to reduction.

  • Diagnostic: Check the color. A black precipitate indicates Pd black formation (catalyst death).

  • Action: Add a phase transfer catalyst (e.g.,

    
    ) to speed up the main reaction, or switch to a more soluble base like 
    
    
    
    to favor the productive pathway.
Module B: Reagents & Additives

Q: Can the choice of base affect the N-O bond stability?

A: Indirectly, yes.

  • Avoid: Triethylamine (

    
    ) or other oxidizable amines at high temperatures. These can act as oxygen acceptors in Pd-catalyzed transfer oxidation (a known method for intentional deoxygenation).
    
  • Use: Inorganic carbonate bases (

    
    , 
    
    
    
    ) or silver salts (
    
    
    ,
    
    
    ). Silver salts are particularly effective because they act as the terminal oxidant, preventing the Pd center from scavenging oxygen from your substrate.

Q: I'm seeing "phosphine oxide" peaks in my


 NMR. Does this confirm my N-oxide is being reduced? 

A: High probability, yes. If you see a sharp peak shift (typically downfield for oxides) corresponding to


, your ligand is consuming your substrate.
  • Solution: Switch to a phosphine source that is less reducing, or move to the Ligand-Free Protocol (Protocol B) .

Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired C-H activation and the undesired deoxygenation pathways.

DeoxygenationPathways Substrate Pyridine N-Oxide Complex Active Pd-Complex Substrate->Complex Coordination Pd_Cat Pd(II) Catalyst Pd_Cat->Complex Ligand Phosphine Ligand (PR3) Ligand->Complex Desired_Path Path A: C-H Activation (Fast with Opt. Cond.) Complex->Desired_Path + Ar-X / Base Side_Path Path B: O-Transfer (Background Reaction) Complex->Side_Path Ligand Oxidation Product 2-Arylpyridine N-Oxide (Target) Desired_Path->Product C-C Bond Formation Byproduct Pyridine (Reduced) + O=PR3 Side_Path->Byproduct N-O Cleavage Byproduct->Ligand Loss of Active Ligand

Caption: Figure 1. Kinetic competition between productive C-H functionalization (Path A) and deoxygenative ligand scavenging (Path B). Path B dominates when Path A is slow or Ligand is highly oxophilic.

Experimental Protocols

Protocol A: The "Robust" Fagnou Condition (Phosphine-Based)

Best for: Standard substrates where slight excess of N-oxide is acceptable.

Reagents:

  • Pyridine N-oxide (4.0 equiv) — Note excess!

  • Aryl Bromide (1.0 equiv)[1]

  • 
     (5 mol%)[1]
    
  • 
     (15 mol%)[1]
    
  • 
     (2.0 equiv)[1]
    
  • Solvent: Toluene (0.3 M)[1]

Step-by-Step:

  • Charge: In a glovebox or under Argon, add

    
    , phosphine salt, base, and Pyridine N-oxide to a reaction vial.
    
  • Solvent: Add anhydrous Toluene.

  • Substrate: Add Aryl Bromide last.

  • Heat: Seal and heat to 110°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a celite pad (elute with EtOAc).

  • Purification: Silica gel chromatography. Note: N-oxides are polar; use MeOH/DCM or Acetone/Hexanes gradients.

Critical Checkpoint: If yield is low, check the ratio of N-oxide to Aryl Bromide. Do not reduce N-oxide equivalents below 2.0.

Protocol B: The "Deoxygenation-Proof" Condition (Ligand-Free)

Best for: Sensitive substrates or when preventing reduction is critical.

Reagents:

  • Pyridine N-oxide (2.0–3.3 equiv)[2]

  • Potassium Aryltrifluoroborate (

    
    ) (1.0 equiv)
    
  • 
     (10 mol%)[2]
    
  • 
     (2.0 equiv) — Acts as oxidant and base
    
  • Solvent: 1,4-Dioxane or DMF

Step-by-Step:

  • Charge: Combine

    
    , 
    
    
    
    ,
    
    
    , and Pyridine N-oxide.
  • Solvent: Add 1,4-Dioxane.

  • Heat: Heat to 90–100°C for 17 hours.

  • Why this works: The absence of phosphine ligands removes the primary oxygen scavenger.

    
     facilitates the redox cycle without reducing the N-oxide.
    

Data & Comparison

ParameterPhosphine Protocol (Protocol A)Ligand-Free/Ag Protocol (Protocol B)
Primary Risk Ligand Oxidation (

)
Silver Waste / Cost
Deoxygenation Rate Moderate (Requires excess N-oxide)Very Low / Negligible
Substrate Scope Broad (Aryl Bromides)Specialized (Aryl Boronates)
Temp Tolerance High (110°C)Moderate (90°C)
Atom Economy Lower (Excess N-oxide needed)Higher (Less N-oxide needed)

References

  • Campeau, L.-C., & Fagnou, K. (2005). Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.

  • Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis. Journal of the American Chemical Society.

  • Gong, X., & Li, C.-J. (2016). Palladium-Catalyzed Direct C-H Arylation of Pyridine N-oxides with Potassium Aryl- and Heteroaryltrifluoroborates. RSC Advances.

  • Fuentes, J. A., & Clarke, M. L. (2008).[3] Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation. Synlett.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry (ESI-MS) Fragmentation Pattern of 2-Iodo-3,5-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-3,5-dimethylpyridine 1-oxide is a heterocyclic compound with potential applications in organic synthesis and pharmaceutical development. The presence of a halogen, a pyridine N-oxide moiety, and methyl groups on the aromatic ring suggests a rich and informative fragmentation pattern in mass spectrometry. Accurate characterization of such molecules is paramount for ensuring purity, identifying metabolites, and elucidating reaction mechanisms. This guide will focus on predicting the fragmentation behavior of 2-Iodo-3,5-dimethylpyridine 1-oxide under ESI-MS conditions, a soft ionization technique well-suited for polar and thermally labile molecules. Furthermore, we will objectively compare the insights gained from ESI-MS with those from other analytical methods to provide a holistic approach to its structural elucidation.

Predicted ESI-MS Fragmentation Pattern of 2-Iodo-3,5-dimethylpyridine 1-oxide

Ionization:

In positive ion mode ESI-MS, 2-Iodo-3,5-dimethylpyridine 1-oxide (C7H8INO, molecular weight: 248.97 g/mol ) is expected to readily protonate to form the molecular ion [M+H]⁺ at m/z 250. The basic nitrogen atom of the pyridine ring and the oxygen atom of the N-oxide group are the most likely sites of protonation.

Key Fragmentation Pathways:

The fragmentation of the protonated molecule will be driven by the relative stabilities of the resulting fragment ions and neutral losses. The primary fragmentation pathways are predicted to be:

  • Loss of the N-oxide Oxygen ([M+H-O]⁺): A characteristic fragmentation of N-oxides is the loss of an oxygen atom (16 Da). This would result in a fragment ion at m/z 234, corresponding to the protonated 2-iodo-3,5-dimethylpyridine. This is often a prominent peak in the spectra of pyridine N-oxides.[1]

  • Loss of Iodine ([M+H-I]⁺): Cleavage of the C-I bond can occur, leading to the loss of an iodine radical (127 Da). This would produce a fragment ion at m/z 123, corresponding to the protonated 3,5-dimethylpyridine 1-oxide.

  • Loss of HI ([M+H-HI]⁺): A neutral loss of hydrogen iodide (128 Da) is another plausible pathway, which would also result in a fragment ion at m/z 122, corresponding to a dehydro-3,5-dimethylpyridine 1-oxide species.

  • Fragmentation of the Pyridine Ring: The pyridine ring itself can undergo cleavage, although this typically requires higher collision energies. The specific ring fragments would be influenced by the positions of the substituents.

  • Loss of Methyl Group ([M+H-CH3]⁺): Loss of a methyl radical (15 Da) from the protonated molecular ion could occur, yielding a fragment at m/z 235.

Table 1: Predicted Fragment Ions of 2-Iodo-3,5-dimethylpyridine 1-oxide in ESI-MS

Predicted Fragment Ion m/z Proposed Neutral Loss
[M+H]⁺250-
[M+H-O]⁺234O
[M+H-I]⁺123I
[M+H-HI]⁺122HI
[M+H-CH₃]⁺235CH₃

Mandatory Visualization:

Fragmentation_Pattern M [M+H]⁺ m/z 250 F1 [M+H-O]⁺ m/z 234 M->F1 -O F2 [M+H-I]⁺ m/z 123 M->F2 -I F3 [M+H-HI]⁺ m/z 122 M->F3 -HI F4 [M+H-CH₃]⁺ m/z 235 M->F4 -CH₃

Caption: Predicted ESI-MS fragmentation pathways of 2-Iodo-3,5-dimethylpyridine 1-oxide.

Comparison with Alternative Analytical Techniques

While ESI-MS provides valuable information about the molecular weight and fragmentation of a compound, a comprehensive characterization often requires a multi-technique approach.

Table 2: Comparison of Analytical Techniques for the Characterization of 2-Iodo-3,5-dimethylpyridine 1-oxide

Technique Strengths Weaknesses Information Provided
ESI-MS High sensitivity, provides molecular weight and fragmentation data, suitable for polar and thermally labile compounds.[2][3]Does not provide detailed structural information on its own, isomers may not be distinguishable.Molecular weight, elemental composition (with high-resolution MS), and structural information from fragmentation.
NMR Spectroscopy (¹H, ¹³C) Provides definitive structural information, including connectivity and stereochemistry.Lower sensitivity compared to MS, requires larger sample amounts.Detailed structural elucidation, confirmation of substituent positions.
GC-MS Good for volatile and thermally stable compounds, provides both chromatographic separation and mass spectral data.The N-oxide moiety may cause thermal degradation in the GC inlet.Molecular weight and fragmentation pattern, but potential for thermal decomposition.
Infrared (IR) Spectroscopy Provides information about functional groups present in the molecule.Does not provide detailed structural information, complex spectra can be difficult to interpret.Confirmation of the N-O bond and other functional groups.
Elemental Analysis Confirms the elemental composition of the compound.Requires a pure sample, does not provide structural information.Empirical and molecular formula.

Experimental Protocol for ESI-MS Analysis

This section outlines a general procedure for the ESI-MS analysis of 2-Iodo-3,5-dimethylpyridine 1-oxide. Optimization of these parameters may be necessary for specific instrumentation.

1. Sample Preparation:

  • Dissolve a small amount (e.g., 1 mg) of 2-Iodo-3,5-dimethylpyridine 1-oxide in 1 mL of a suitable solvent such as methanol or acetonitrile.
  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.

2. Instrumentation:

  • A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an electrospray ionization source is recommended.

3. ESI-MS Parameters (Positive Ion Mode):

  • Infusion Flow Rate: 5-10 µL/min
  • Capillary Voltage: 3.5-4.5 kV
  • Nebulizing Gas (N₂): 1-2 L/min
  • Drying Gas (N₂): 5-10 L/min
  • Source Temperature: 100-150 °C
  • Scan Range: m/z 50-500

4. Tandem MS (MS/MS) for Fragmentation Analysis:

  • Isolate the protonated molecular ion [M+H]⁺ (m/z 250) in the first mass analyzer.
  • Induce fragmentation in the collision cell using an inert gas (e.g., argon or nitrogen).
  • Vary the collision energy (e.g., 10-40 eV) to observe different fragmentation pathways.
  • Scan the second mass analyzer to detect the fragment ions.

Mandatory Visualization:

ESI_MS_Workflow cluster_0 Sample Preparation cluster_1 ESI-MS Analysis cluster_2 Tandem MS (MS/MS) Dissolve Sample Dissolve Sample Dilute to Working Concentration Dilute to Working Concentration Dissolve Sample->Dilute to Working Concentration Infuse Sample Infuse Sample Dilute to Working Concentration->Infuse Sample Ionization (ESI) Ionization (ESI) Infuse Sample->Ionization (ESI) MS1 (Full Scan) MS1 (Full Scan) Ionization (ESI)->MS1 (Full Scan) Isolate [M+H]⁺ Isolate [M+H]⁺ MS1 (Full Scan)->Isolate [M+H]⁺ Select Precursor Ion Collision-Induced Dissociation Collision-Induced Dissociation Isolate [M+H]⁺->Collision-Induced Dissociation MS2 (Fragment Ion Scan) MS2 (Fragment Ion Scan) Collision-Induced Dissociation->MS2 (Fragment Ion Scan) Data Analysis Data Analysis MS2 (Fragment Ion Scan)->Data Analysis

Caption: General workflow for ESI-MS and MS/MS analysis.

Conclusion

The ESI-MS fragmentation pattern of 2-Iodo-3,5-dimethylpyridine 1-oxide is predicted to be characterized by the loss of the N-oxide oxygen, the iodine atom or hydrogen iodide, and methyl groups. This information is crucial for the identification and structural confirmation of this molecule. While ESI-MS is a powerful tool, a comprehensive characterization should be supported by complementary techniques such as NMR and IR spectroscopy to provide unambiguous structural elucidation. The provided experimental protocol serves as a starting point for the successful mass spectrometric analysis of this and similar compounds.

References

  • Dodds, E. D. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Journal of Mass Spectrometry, 39(6), 629-637. [Link]

  • Koleva, B. B., et al. LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... ResearchGate. [Link]

  • Lightner, D. A., et al. Mass spectral fragmentations of alkylpyridine N-oxides. Organic Mass Spectrometry, 3(8), 1095-1108. [Link]

  • Petreska Stanoeva, J., et al. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 35-49. [Link]

  • Li, Y., et al. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5873. [Link]

  • Matrix Fine Chemicals. 2-IODO-3,5-DIMETHYLPYRIDINE | CAS 445373-09-1. Matrix Fine Chemicals. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Clark, J. mass spectra - fragmentation patterns. Chemguide. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Iodo-3,5-dimethylpyridine 1-oxide: A Risk-Based PPE Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive, experience-driven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2-Iodo-3,5-dimethylpyridine 1-oxide. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why specific measures are necessary, ensuring your safety is a self-validating system. The protocols herein are synthesized from an analysis of analogous chemical structures, prioritizing a conservative, safety-first approach in the absence of complete toxicological data for this specific molecule.

Hazard Assessment: Justifying the Precaution

Hazards associated with the parent compound, pyridine, include flammability, toxicity upon inhalation, skin contact, and ingestion, and the potential for liver, kidney, and central nervous system damage.[1] Pyridine N-oxides are known to cause skin and eye irritation.[2][3] Furthermore, some substituted pyridine N-oxides are suspected of causing genetic defects.[4] Therefore, we must operate under the assumption that 2-Iodo-3,5-dimethylpyridine 1-oxide presents similar, if not enhanced, hazards.

Hazard ClassAnticipated Risk for 2-Iodo-3,5-dimethylpyridine 1-oxideRationale / Supporting Evidence
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Based on the known hazards of pyridine and its derivatives.[5][6]
Skin Corrosion/Irritation Causes skin irritation.A common characteristic of pyridine N-oxides.[2][4][7]
Eye Damage/Irritation Causes serious eye irritation.A consistent warning for related pyridine compounds.[2][4][7][8]
Respiratory Irritation May cause respiratory irritation, particularly as a dust.Inferred from the irritant nature of pyridine N-oxides and the physical form (solid).[2][8][9]
Germ Cell Mutagenicity Suspected of causing genetic defects.A serious potential hazard noted for analogous compounds like 2,3-dimethyl-4-nitropyridine N-oxide.[4][10]

The Foundation: Primary Engineering and Administrative Controls

PPE is the final line of defense. Before any procedure, the following engineering and administrative controls must be in place.

  • Ventilation: All handling of 2-Iodo-3,5-dimethylpyridine 1-oxide, especially the solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][11]

  • Designated Area: All work with this compound should occur in a designated area, clearly marked with warning signs. This prevents cross-contamination of common laboratory spaces.

  • Emergency Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly.[2][8] A spill kit appropriate for solid chemical spills should be readily available.

Operational Plan: Task-Specific PPE Protocols

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following protocols provide step-by-step guidance for common laboratory procedures.

Protocol 1: Handling Low-Energy Operations (e.g., Weighing, Sample Preparation)

This protocol applies to tasks with a low risk of splashes or aerosolization, such as weighing the solid compound or preparing solutions within the fume hood.

  • Hand Protection: Wear two pairs of nitrile gloves. Nitrile is recommended for its resistance to pyridine-based compounds.[11][12] The double-gloving technique provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[2][8]

  • Protective Clothing: A standard, long-sleeved laboratory coat is mandatory to protect against incidental skin contact.[2][11]

  • Respiratory Protection: When handling the powder, even within a fume hood, a NIOSH-approved N95 dust mask or equivalent is required to prevent inhalation of fine particulates.[3]

Protocol 2: Handling High-Energy Operations (e.g., Reactions, Work-ups, Transfers)

This protocol is for tasks with an increased risk of splashes, spills, or aerosol generation.

  • Hand Protection: Double-gloving with nitrile gloves remains mandatory.

  • Eye and Face Protection: Upgrade to chemical safety goggles in combination with a full-face shield. This provides comprehensive protection against splashes to the entire face.

  • Protective Clothing: In addition to a lab coat, wear a chemical-resistant apron made of a material like neoprene or butyl rubber. Ensure clothing is worn that fully covers the skin.[2]

  • Respiratory Protection: For procedures with a higher risk of vapor or aerosol release, a half-mask or full-face respirator with organic vapor and particulate (P100) cartridges is required. This provides a higher level of protection than a dust mask.[2][3]

PPE Selection and Disposal Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE and ensuring its proper disposal.

PPE_Workflow cluster_selection PPE Selection cluster_procedure Procedure & Disposal start_node Start: Identify Task task_type Low or High Energy? start_node->task_type Assess Energy Level decision_node decision_node process_node process_node end_node Waste Disposal low_energy Protocol 1: - Double Nitrile Gloves - Safety Goggles - Lab Coat - N95 Respirator task_type->low_energy Low high_energy Protocol 2: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat & Apron - Half-Mask Respirator task_type->high_energy High perform_task Perform Task in Fume Hood low_energy->perform_task high_energy->perform_task doff_ppe Doff PPE Carefully (Contaminated items first) perform_task->doff_ppe Task Complete doff_ppe->end_node Segregate Waste caption PPE Selection & Disposal Workflow

Caption: PPE Selection & Disposal Workflow

Critical Procedure: Donning and Doffing PPE

Cross-contamination during the removal of PPE is a common source of exposure. Follow this sequence meticulously.

Donning (Putting On) Sequence:

  • Put on the inner pair of nitrile gloves.

  • Put on the laboratory coat.

  • Put on the chemical-resistant apron (if required).

  • Fit the respirator or dust mask.

  • Put on eye and face protection.

  • Put on the outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Removing) Sequence:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside with your bare hands. Dispose of them immediately in a designated hazardous waste container.

  • Apron: Remove the chemical-resistant apron.

  • Eye/Face Protection: Remove the face shield and/or goggles from the back.

  • Lab Coat: Remove the lab coat, turning it inside out as you remove it to contain any contamination.

  • Respirator: Remove the respirator from the back.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outside.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[3]

Disposal Plan for Contaminated PPE

All disposable PPE used while handling 2-Iodo-3,5-dimethylpyridine 1-oxide must be considered hazardous waste.

  • Collection: Place all contaminated items (gloves, disposable aprons, dust masks) into a designated, clearly labeled, and sealed hazardous waste container immediately after doffing.[4]

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations, typically through your institution's Environmental Health and Safety (EH&S) office.[13][14][15] Do not mix this waste with regular trash.

By adhering to these experience-based protocols, you establish a multi-layered defense system that protects you from the known and anticipated hazards of 2-Iodo-3,5-dimethylpyridine 1-oxide, building a foundation of safety and scientific integrity in your research.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Pyridine-N-oxide, 98%. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • emp BIOTECH. Oxidizer 0.05 M (Mixture of Iodine in Pyridine and Water). [Link]

  • Organic Syntheses. (2013). Working with Hazardous Chemicals. [Link]

  • DC Fine Chemicals. Safety Data Sheet: Omeprazole, Ph. Eur.[Link]

  • New Jersey Department of Health. HAZARD SUMMARY: PYRIDINE. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Oakland University. EHSO Manual 2025-2026: Hazardous Waste. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.